molecular formula C24H48Cl8O12Si8 B3107657 Octa(|A-Chloropropyl) Poss CAS No. 161678-38-2

Octa(|A-Chloropropyl) Poss

Cat. No.: B3107657
CAS No.: 161678-38-2
M. Wt: 1036.9 g/mol
InChI Key: ZGVGINHDXPKEAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa(γ-chloropropyl) POSS typically involves the hydrolytic condensation of chloropropyltrimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired cubic structure. The process can be summarized as follows:

Industrial Production Methods

Industrial production of Octa(γ-chloropropyl) POSS follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Octa(γ-chloropropyl) POSS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized POSS derivatives, while oxidation can produce oxidized silsesquioxane structures .

Scientific Research Applications

Octa(γ-chloropropyl) POSS has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octa(γ-chloropropyl) POSS involves its ability to form stable, hybrid structures with both organic and inorganic components. The γ-chloropropyl groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways. This versatility makes it suitable for a wide range of applications, from catalysis to material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octa(γ-chloropropyl) POSS stands out due to its unique combination of chloropropyl groups and cubic silsesquioxane core. This structure provides a balance of reactivity and stability, making it highly versatile for various applications. Its ability to undergo multiple types of chemical reactions and form hybrid materials sets it apart from other similar compounds .

Properties

IUPAC Name

1,3,5,7,9,11,13,15-octakis(3-chloropropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48Cl8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGINHDXPKEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCCCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48Cl8O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1036.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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